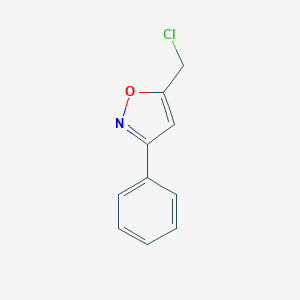

5-(Chloromethyl)-3-phenylisoxazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(chloromethyl)-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLODVHSLLFKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377273 | |

| Record name | 5-(Chloromethyl)-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-37-6 | |

| Record name | 5-(Chloromethyl)-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl 3 Phenylisoxazole and Analogues

Classical Approaches to Isoxazole (B147169) Ring Formation

Classical syntheses of isoxazoles are well-established, with 1,3-dipolar cycloaddition and multi-step pathways from oximes being the most prominent methods.

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocycles like isoxazoles. cdnsciencepub.comwikipedia.orgnih.gov This reaction typically involves the concerted [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, which is usually an alkene or an alkyne. wikipedia.orgrsc.org When an alkyne is used as the dipolarophile, the reaction yields a substituted isoxazole directly. cdnsciencepub.comwikipedia.org

To synthesize 5-(chloromethyl)-3-phenylisoxazole via this method, the key reactants are benzonitrile (B105546) oxide (the 1,3-dipole) and propargyl chloride (the dipolarophile). Benzonitrile oxide is typically generated in situ from benzaldoxime (B1666162) by oxidation or from the corresponding hydroximoyl chloride by dehydrochlorination.

Commonly, the hydroximoyl chloride is generated from the aldoxime using a chlorinating agent like N-chlorosuccinimide (NCS). rsc.org The subsequent elimination of hydrogen chloride with a mild base, such as triethylamine (B128534) or sodium bicarbonate, yields the reactive nitrile oxide. rsc.org This nitrile oxide then readily reacts with the alkyne.

The reaction can be carried out under various conditions, often at room temperature in a suitable solvent like ethyl acetate (B1210297) or dimethylformamide (DMF). rsc.orgnih.gov Some methodologies also employ metal-free conditions, highlighting the efficiency of the reaction. researchgate.net For instance, a multi-component reaction has been reported using aldoximes, propargyl bromide, and NCS in a water/DMF mixture to produce the analogous 5-(bromomethyl)-3-phenylisoxazoles in good yields. researchgate.net

Table 1: Reaction Conditions for 1,3-Dipolar Cycloaddition

| 1,3-Dipole Precursor | Dipolarophile | Reagents | Solvent | Conditions | Product Class |

|---|---|---|---|---|---|

| Benzaldoxime | Propargyl chloride | NCS, Base (e.g., Et₃N) | Ethyl Acetate or DMF | Room Temperature | 3,5-disubstituted isoxazoles |

| Aromatic Aldoximes | Propargyl bromide | NCS | DMF/Water | - | 3-Aryl-5-(bromomethyl)isoxazoles researchgate.net |

| Hydroxyimidoyl chlorides | Terminal alkynes | Cu/Al₂O₃ (catalyst), Na₂CO₃ | Solvent-free (ball-milling) | 60 Hz | 3,5-disubstituted isoxazoles nih.gov |

The 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes can theoretically lead to two different regioisomers: the 3,4-disubstituted and the 3,5-disubstituted isoxazole. However, these reactions are often highly regioselective. nih.govchim.it The formation of this compound as the major product is governed by both electronic and steric factors, as explained by frontier molecular orbital (FMO) theory. nih.gov

In the reaction between benzonitrile oxide and propargyl chloride, the regioselectivity is primarily controlled by the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. Generally, for electron-poor alkynes, the reaction is dominated by the HOMO(dipole)-LUMO(dipolarophile) interaction, which favors the formation of the 5-substituted isoxazole. chim.it Computational studies using density functional theory (DFT) have confirmed that both electronic and steric effects influence regioselectivity, with activation energies being mainly controlled by the distortion energies required to reach the transition state. nih.gov The reaction proceeds through a concerted, asynchronous one-step mechanism. cdnsciencepub.comrsc.org

An alternative and robust method involves constructing the isoxazole ring from different starting materials, followed by modification to introduce the chloromethyl group. A common pathway begins with the reaction between a β-keto ester, such as ethyl 4-chloroacetoacetate, and hydroxylamine (B1172632). mdpi.com

This pathway can be summarized in the following steps:

Oxime Formation and Cyclization : A β-keto ester is reacted with hydroxylamine hydrochloride. This reaction first forms an oxime intermediate which then undergoes intramolecular cyclization to yield a 3-substituted-isoxazol-5(4H)-one. For the synthesis of the target molecule's precursor, ethyl 4-chloroacetoacetate reacts with hydroxylamine to form 3-(chloromethyl)isoxazol-5(4H)-one. mdpi.com

Knoevenagel Condensation : The resulting isoxazol-5(4H)-one undergoes a Knoevenagel condensation with an aromatic aldehyde, such as benzaldehyde. This step attaches the phenyl group to the isoxazole ring system.

Aromatization/Rearrangement : The product from the condensation step is then aromatized to form the stable isoxazole ring.

A related approach involves first synthesizing 3-phenyl-5-(hydroxymethyl)isoxazole. This intermediate can be prepared through the cycloaddition of benzonitrile oxide with propargyl alcohol. nih.gov The subsequent chlorination of the hydroxyl group yields the final product. This chlorination is typically achieved using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.net For example, (5-phenylisoxazol-3-yl)methanol (B154998) has been successfully converted to 3-(chloromethyl)-5-phenylisoxazole (B76759) using thionyl chloride. researchgate.net

Table 2: Multi-step Synthesis of Chloromethyl Isoxazoles

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Intermediate/Product |

|---|---|---|---|---|

| 1 | Ethyl 4-chloroacetoacetate | Hydroxylamine hydrochloride | Amine-functionalized cellulose (B213188) mdpi.com | 3-(Chloromethyl)isoxazol-5(4H)-one mdpi.com |

| 2 | 3-(Chloromethyl)isoxazol-5(4H)-one | Benzaldehyde | Base | 4-Benzylidene-3-(chloromethyl)isoxazol-5(4H)-one |

| 3 | 3-Phenyl-5-(hydroxymethyl)isoxazole | Thionyl chloride (SOCl₂) | - | This compound researchgate.net |

While cycloaddition and multi-step condensations are the most common routes, other strategies exist for the synthesis of the chloromethyl isoxazole scaffold.

The synthesis of isoxazoles can be achieved through the reaction of 1,3-dicarbonyl compounds with hydroxylamine. youtube.com In a variation relevant to the target compound, a suitably substituted 1,3-diketone can be cyclized with hydroxylamine. For instance, the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine yields 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole, which upon dehydration gives the corresponding isoxazole. elsevierpure.com A similar principle could be applied using a chlorinated diketone precursor.

Another approach involves the synthesis of isoxazol-5(4H)-ones through a three-component reaction of a β-ketoester, hydroxylamine hydrochloride, and an aldehyde. mdpi.com Specifically, using ethyl 4-chloroacetoacetate, hydroxylamine hydrochloride, and various substituted benzaldehydes has been shown to produce a range of 3-chloromethyl substituted isoxazole-5(4H)-ones in good to excellent yields. mdpi.com These intermediates can then be further processed to achieve the final aromatic isoxazole structure.

Alternative Synthetic Routes to Chloromethyl Isoxazoles

Utilization of Thionyl Chloride for Chloromethylation of Isoxazolyl Methanols

A common and effective method for the synthesis of this compound involves the direct chlorination of the corresponding alcohol, (3-phenylisoxazol-5-yl)methanol. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its reliability and the clean nature of the reaction byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).

The general reaction mechanism involves the nucleophilic attack of the hydroxyl group of the isoxazolyl methanol (B129727) onto the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent internal nucleophilic attack by the chloride on the carbon atom bearing the leaving group, a process often referred to as an Sₙi (substitution nucleophilic internal) mechanism, particularly in the absence of a base like pyridine (B92270). The reaction of alcohols with thionyl chloride is a well-established method for producing alkyl chlorides. The reaction with methanol, for instance, is known to be vigorous. sciencemadness.org In a typical laboratory setting, the reaction is often performed in a suitable aprotic solvent, and a base such as pyridine may be added to neutralize the generated HCl. icm.edu.pl

While specific literature detailing the optimization of the reaction of (3-phenylisoxazol-5-yl)methanol with thionyl chloride is not extensively available, the synthesis of the precursor alcohol has been reported. For example, (3-phenylisoxazol-5-yl)methanol was synthesized from benzaldoxime and propargyl alcohol with a reported yield of 61.7%. nih.gov The subsequent chlorination would follow established protocols for converting primary alcohols to their corresponding chlorides.

Table 1: General Reaction Parameters for Chlorination of Alcohols using Thionyl Chloride

| Parameter | Description | Common Conditions |

| Reagent | Thionyl Chloride (SOCl₂) | Stoichiometric or slight excess |

| Substrate | Primary or Secondary Alcohol | (3-phenylisoxazol-5-yl)methanol |

| Solvent | Aprotic solvents | Dichloromethane, Chloroform, Diethyl ether |

| Base (Optional) | Tertiary amine | Pyridine, Triethylamine |

| Temperature | Varies | 0 °C to reflux |

| Work-up | Aqueous wash, extraction | Removal of excess SOCl₂ and HCl |

Modern Synthetic Strategies and Green Chemistry Approaches

Recent advancements in synthetic organic chemistry have focused on the development of more efficient, selective, and environmentally benign methods for the construction of heterocyclic scaffolds like isoxazoles. These modern strategies often employ catalytic systems and focus on principles of green chemistry, such as atom economy and the use of safer solvents.

Catalytic methods have revolutionized the synthesis of isoxazoles, offering milder reaction conditions, higher yields, and improved regioselectivity compared to classical methods. Several metal-based and organocatalytic systems have been developed.

Copper(I)-catalyzed 1,3-dipolar cycloaddition of alkynes with in situ generated nitrile oxides is a prominent method for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov This approach is experimentally convenient and often proceeds in a one-pot manner. nih.gov While this method is highly effective for terminal alkynes, the synthesis of 3,4,5-trisubstituted isoxazoles from non-terminal alkynes can be challenging and may require alternative catalysts like ruthenium(II). beilstein-journals.org Ruthenium(II) catalysts have been shown to promote the reaction smoothly at room temperature, affording high yields and regioselectivity for a broader range of substituted isoxazoles. beilstein-journals.org

Hypervalent iodine(III) species have also emerged as efficient catalysts for the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, leading to fused isoxazole derivatives in yields up to 94%. mdpi.com These reagents are attractive due to their low toxicity and environmentally benign nature. mdpi.com

Table 2: Comparison of Catalytic Methods for Isoxazole Synthesis

| Catalytic System | Substrates | Key Advantages |

| Copper(I) | Terminal alkynes, Nitrile oxides | High regioselectivity, One-pot procedure nih.gov |

| Ruthenium(II) | Terminal & Non-terminal alkynes, Nitrile oxides | Broader substrate scope, High yields beilstein-journals.org |

| Hypervalent Iodine(III) | Alkyne/alkene-tethered aldoximes | Environmentally benign, High yields mdpi.com |

Regioselective Functionalization Techniques for Isoxazole Derivatives

The ability to control the regiochemistry during the synthesis of isoxazoles is crucial for accessing specific isomers with desired biological activities or chemical properties. Several techniques have been developed to achieve high regioselectivity.

One of the most fundamental approaches to isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, known as the Claisen isoxazole synthesis. core.ac.uk However, this method can often lead to a mixture of regioisomers. core.ac.uk To address this, methodologies utilizing β-enamino diketones as precursors have been developed, allowing for the regioselective synthesis of polyfunctionalized isoxazoles by carefully controlling the reaction conditions, such as the choice of solvent and the use of Lewis acids like BF₃. core.ac.uk

The 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes is another powerful tool for constructing the isoxazole ring. researchgate.net The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. For instance, the reaction of nitrile oxides with terminal alkynes generally leads to 3,5-disubstituted isoxazoles. nih.gov

For research applications, obtaining isoxazole derivatives with high purity and in good yields is paramount. Optimization of synthetic protocols involves a systematic variation of reaction parameters and the use of appropriate purification techniques.

Key factors that influence the yield and purity include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles, using a base like diisopropylethylamine (DIPEA) in an aqueous medium can lead to the completion of the reaction within 1-2 hours at room temperature. beilstein-journals.org The use of environmentally benign deep eutectic solvents (DES) has also been shown to be effective, with the potential for recycling the solvent system. nih.gov

Purification of isoxazole derivatives is commonly achieved through column chromatography on silica (B1680970) gel. nih.govcore.ac.uk The choice of eluent system (e.g., hexane/ethyl acetate) is crucial for effective separation of the desired product from byproducts and unreacted starting materials. core.ac.uknih.gov Recrystallization is another powerful technique for obtaining highly pure crystalline products. nih.gov The purity of the final compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 3: Common Purification Techniques for Isoxazole Derivatives

| Technique | Principle | Application |

| Column Chromatography | Differential adsorption of components on a stationary phase | Separation of products from byproducts and starting materials nih.govcore.ac.uk |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent | Obtaining highly pure crystalline solids nih.gov |

| Distillation | Difference in boiling points of liquids | Purification of liquid products or removal of volatile solvents |

Chemical Transformations and Derivatization Strategies of 5 Chloromethyl 3 Phenylisoxazole

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chlorine atom in the chloromethyl group of 5-(chloromethyl)-3-phenylisoxazole is a good leaving group, making the methylene (B1212753) carbon susceptible to attack by various nucleophiles. This reactivity is the cornerstone for the synthesis of a multitude of derivatives.

The chloromethyl group readily undergoes nucleophilic substitution reactions with a range of nucleophiles. For instance, reactions with amines, including ammonia (B1221849) and primary amines, lead to the formation of the corresponding aminomethyl derivatives. savemyexams.comsavemyexams.comlibretexts.org These reactions typically proceed via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. chemguide.co.uk However, multiple substitutions can occur, leading to mixtures of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. savemyexams.comsavemyexams.com To favor the formation of the primary amine, a large excess of ammonia is often used. savemyexams.comsavemyexams.comchemguide.co.uk

Similarly, alcohols and thiols can act as nucleophiles. The reaction with alcohols, often in the presence of a base to generate the more nucleophilic alkoxide ion, yields ether derivatives. Thiols, being excellent nucleophiles, react readily to form the corresponding thioethers. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ammonia (NH₃) | Primary Amine |

| Alcohol | Sodium Methoxide (NaOCH₃) | Ether |

| Thiol | Sodium Thiolate (NaSR) | Thioether |

| Azide | Sodium Azide (NaN₃) | Azide |

A significant application of the nucleophilic substitution reactivity of this compound is the creation of water-soluble conjugates and prodrugs. nih.govnih.gov By attaching hydrophilic moieties, the aqueous solubility of the parent compound can be dramatically improved, which is often a crucial factor for drug delivery. nih.gov For instance, conjugation with molecules like comenic acid, followed by transformation into their lithium salts, has been shown to produce water-soluble derivatives. researchgate.net

Prodrugs are inactive or less active precursors that are metabolized in the body to release the active drug. nih.govmdpi.com The chloromethyl group can serve as a linker to attach a promoiety that masks the active part of the molecule. This approach can be used to enhance bioavailability, improve site-specificity, or reduce toxicity. nih.gov

The kinetics and mechanism of nucleophilic substitution reactions involving benzylic halides, such as this compound, are influenced by several factors including the nature of the nucleophile, the solvent, and the electronic properties of the substituent on the phenyl ring. The reaction can proceed through either an SN1 or SN2 pathway. The SN2 mechanism involves a backside attack by the nucleophile on the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon is chiral. chemguide.co.uk The SN1 mechanism, on the other hand, involves the formation of a carbocation intermediate. The stability of this carbocation is a key determinant of the reaction rate. The phenyl group in this compound can stabilize an adjacent carbocation through resonance, potentially favoring an SN1 pathway under certain conditions.

Studies on the pH-dependence of hydrolysis reactions of similar compounds have shown that the rate can be significantly influenced by the pH of the medium, which can affect the protonation state of the molecule and the concentration of the hydroxide (B78521) ion nucleophile. mdpi.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comyoutube.com The isoxazole (B147169) ring acts as a substituent on the phenyl ring and influences the regioselectivity of the substitution, directing incoming electrophiles to specific positions (ortho, meta, or para).

Research on the nitration of phenylisoxazoles has shown that the orientation of substitution is complex and can be influenced by the reaction conditions. rsc.org For 3-phenylisoxazole (B85705), nitration with a mixture of sulfuric and nitric acid has been reported to yield a mixture of meta and para nitro-substituted products. rsc.org The directing effect of the isoxazole ring is a result of a combination of its inductive and resonance effects. The relative rates and product distributions in EAS reactions are key considerations in the design of synthetic routes to specifically substituted derivatives. libretexts.org

Modifications and Derivatizations of the Isoxazole Core

While the chloromethyl and phenyl groups are primary sites for modification, the isoxazole ring itself can also be derivatized to explore structure-activity relationships.

The synthesis of analogs with modifications to the isoxazole core is crucial for understanding how different functional groups impact biological activity. researchgate.netnih.govnih.govnih.gov This involves introducing various substituents at different positions of the isoxazole ring. For example, the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives has been explored to develop potent inhibitors of enzymes like xanthine (B1682287) oxidase. nih.gov

Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By systematically altering the structure of this compound and its derivatives and evaluating their biological effects, researchers can build a comprehensive understanding of the pharmacophore, which is the essential three-dimensional arrangement of atoms or functional groups required for biological activity. This knowledge is invaluable for the rational design of new and more potent therapeutic agents. researchgate.netnih.gov

Synthesis of Hybrid Molecules and Conjugates with Other Bioactive Scaffolds

The reactive chloromethyl group on the 5-position of the 3-phenylisoxazole core serves as a versatile handle for covalently linking this scaffold to other bioactive molecules. This strategy aims to create hybrid compounds that may exhibit synergistic or novel biological activities by combining the pharmacophoric features of two or more distinct chemical entities.

One notable example involves the conjugation of this compound with comenic acid, a compound known for its biological properties. The ester of comenic acid was alkylated with 3-(chloromethyl)-5-phenylisoxazole (B76759) to yield a conjugate molecule incorporating both the isoxazole and comenic acid moieties. researchgate.net Subsequent transformation into a water-soluble lithium salt was performed. Bioassays of these conjugates, particularly in combination with the chemotherapy drug Temozolomide, indicated a synergistic effect in the context of antitumor activity. researchgate.net

Another common derivatization approach is the Williamson ether synthesis. The reaction of 3-(chloromethyl)-5-phenylisoxazole with various substituted phenols results in the formation of the corresponding 3-aryloxymethyl-5-phenylisoxazoles. researchgate.net This method provides a straightforward route to a library of hybrid molecules where the phenylisoxazole core is linked to different phenolic structures via an ether bond.

Furthermore, the isoxazole scaffold has been integrated with other heterocyclic systems known for their medicinal importance, such as quinoline (B57606). scielo.br Although some syntheses build the isoxazole ring onto the quinoline core, the principle of combining these two pharmacophores highlights the value seen in such hybrid structures. scielo.br The goal of these syntheses is to generate novel derivatives with potential applications as bioactive agents, leveraging the known activities of both isoxazoles and quinolines, which include antimicrobial, antitumoral, and antiviral properties. scielo.br

Table 1: Examples of Hybrid Molecules Synthesized from this compound

| Bioactive Scaffold | Linkage Type | Reaction/Strategy | Resulting Hybrid Class | Source(s) |

|---|---|---|---|---|

| Comenic Acid | Ester/Ether | Alkylation | Isoxazole-Comenic Acid Conjugates | researchgate.net |

| Substituted Phenols | Ether | Williamson Reaction | 3-Aryloxymethyl-5-phenylisoxazoles | researchgate.net |

| Quinoline | N/A (conceptual) | Combination of Heterocycles | Quinoline-Isoxazole Hybrids | scielo.br |

Exploration of Structure-Property Relationships through Systematic Derivatization

Systematic derivatization of the this compound scaffold is a critical strategy for exploring structure-activity relationships (SAR) and structure-property relationships (SPR). By methodically altering the chemical structure and evaluating the impact on physicochemical and biological properties, researchers can identify key molecular features responsible for a desired effect and optimize lead compounds.

A more detailed exploration of structure-property relationships has been conducted through the synthesis and computational analysis of phenylisoxazole semicarbazone derivatives. researchgate.net In this research, phenylisoxazole-5-carbaldehyde, derived from the chloromethyl precursor, was reacted with semicarbazide (B1199961) hydrochloride to produce novel semicarbazones. researchgate.net These derivatives were then subjected to extensive computational studies at the B3LYP/6-311G++(d,p) level of theory to probe their energetic, structural, and electronic properties. researchgate.net

The computational analysis revealed that the most stable conformer for the synthesized compounds possesses a cisE geometrical configuration, a finding that was consistent with spectrometric data. researchgate.net Furthermore, the analysis of frontier molecular orbitals (HOMO-LUMO) provided insights into the stability and reactivity of the derivatives. The calculated HOMO-LUMO energy gaps (Eg) indicated that substitutions on the phenyl ring significantly influence molecular stability, with some derivatives being more stable and less reactive than others. researchgate.net Natural Bond Orbital (NBO) analysis also showed that the presence of the hydrazone fragment introduces stabilizing hyperconjugative interactions. researchgate.net Such studies are invaluable for rationally designing future derivatives with tailored electronic and chemical properties.

Table 2: Systematic Derivatization and Structure-Property Relationship Studies

| Derivative Class | Synthetic Strategy | Properties Explored | Key Findings | Source(s) |

|---|---|---|---|---|

| Ethers, Thioethers, Amines | Nucleophilic substitution with alkoxides, thiolates, morpholine | Chemical diversity for SAR | Facile replacement of chlorine with O, S, N-based functional groups. | researchgate.net |

| Semicarbazones | Condensation of phenylisoxazole-5-carbaldehyde with semicarbazide | Geometric configuration, molecular stability, reactivity | Most stable conformer is cisE; HOMO-LUMO gap and reactivity are tunable via substitution. | researchgate.net |

Pharmacological Investigations and Biological Activities of 5 Chloromethyl 3 Phenylisoxazole Derivatives

Antimicrobial Activity

Following a comprehensive review of available scientific literature, no specific studies detailing the antimicrobial, antibacterial, or antifungal efficacy of derivatives synthesized directly from 5-(chloromethyl)-3-phenylisoxazole were identified. Research on the antimicrobial properties of isoxazoles has been conducted on other analogues within this chemical class, but specific data for derivatives of this compound are not present in the reviewed sources. Therefore, the following subsections cannot be populated with scientifically accurate and specific findings.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

No data is available in the reviewed literature regarding the efficacy of this compound derivatives against Gram-positive or Gram-negative bacteria.

Antifungal Efficacy against Key Fungal Pathogens

No data is available in the reviewed literature regarding the efficacy of this compound derivatives against key fungal pathogens.

Mechanisms of Antimicrobial Action and Resistance Studies

No data is available in the reviewed literature regarding the mechanisms of antimicrobial action or resistance for this compound derivatives.

Anticancer Activity and Antitumor Efficacy

The primary area of pharmacological investigation for this compound derivatives has been in the realm of anticancer research. The compound serves as a key building block for creating hybrid molecules designed to enhance the efficacy of existing cancer therapies.

In vitro Cytotoxicity against Various Cancer Cell Lines

Research has been conducted on derivatives created by using this compound as an alkylating agent for other molecules. In one such study, this compound was reacted with the methyl ester of comenic acid. researchgate.net This synthesis resulted in a conjugate molecule, methyl 4-oxo-5-((5-phenylisoxazol-3-yl)methoxy)-4H-pyran-2-carboxylate, which was then transformed into a water-soluble lithium salt for biological evaluation. researchgate.net

These bioassays were performed on primary cultures of neuroepithelial tumor cells obtained from children undergoing surgery for brain tumors. The studies aimed to assess the sensitivity of these primary tumor cell cultures to various chemotherapy drugs and drug combinations. researchgate.net

In vivo Antitumor Effects

While specific in vivo studies focusing solely on this compound derivatives are not detailed, the in vitro bioassays conducted on brain tumor cells have provided insights into their potential synergistic effects when used with established chemotherapy agents. researchgate.net During these assays, the isoxazole (B147169) derivatives of comenic acid were tested in mixtures with Temozolomide, a first-line chemotherapy drug for brain tumors. researchgate.net The results of these combination studies are summarized below.

Table 1: Observed Antitumor Effects of a this compound Derivative in Combination Therapy

| Derivative | Cell Type | Combination Agent | Observed Effect |

|---|

The observation of a synergistic effect suggests that the isoxazole derivative may enhance the antitumor activity of Temozolomide, pointing towards a potential role as an adjunctive therapy in the treatment of brain tumors. researchgate.net

Cellular Mechanisms of Action

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with fundamental cellular processes, leading to cancer cell death. Key mechanisms include the induction of apoptosis, cell cycle arrest, and disruption of the microtubule network.

Apoptosis Induction:

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. Many anticancer agents function by triggering this process in tumor cells. Studies have shown that certain derivatives of this compound can induce apoptosis. For instance, a novel series of 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan derivatives has demonstrated the ability to induce apoptosis by activating caspases-3, -8, and -9, which is linked to the release of cytochrome c from mitochondria. kuleuven.be One of the most potent compounds in this series, 3h, was found to inhibit cancer cell growth at nanomolar concentrations. kuleuven.be Similarly, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.com

Cell Cycle Arrest:

The cell cycle is a tightly regulated process that governs cell division. Disrupting the cell cycle can prevent cancer cell proliferation. Several derivatives of this compound have been found to cause cell cycle arrest, typically at the G2/M phase. For example, the compound EAPB02303, an imidazo[1,2-a]quinoxaline (B3349733) derivative, potently induces cell cycle arrest in the G2/M phase in pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov This arrest is often followed by apoptosis. nih.gov Similarly, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue has been shown to arrest the cell cycle of colorectal cancer cells at the G2/M phase. mdpi.com

Tubulin Depolymerization:

Microtubules are dynamic protein filaments that are essential for various cellular functions, including cell division, motility, and intracellular transport. They are formed by the polymerization of tubulin proteins. Agents that interfere with microtubule dynamics can inhibit cell division and are effective anticancer drugs. Some derivatives of this compound have been identified as inhibitors of tubulin polymerization. kuleuven.be For example, EAPB02303's mechanism of action involves its bioactivation by catechol-O-methyltransferase, leading to a methylated compound that effectively inhibits microtubule polymerization. nih.gov Nocodazole, another small molecule, reversibly interferes with microtubule polymerization by binding to beta-tubulin, leading to G2/M phase arrest and apoptosis in tumor cells. stemcell.com

Investigation of Specific Protein Targets

The pharmacological effects of this compound derivatives are mediated by their interaction with specific protein targets. Key targets that have been investigated include COX-2, PARP, and HDAC.

COX-2:

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and is often overexpressed in various cancers. Inhibition of COX-2 is a key strategy for developing anti-inflammatory and anticancer drugs. A number of isoxazole-containing compounds have been investigated as selective COX-2 inhibitors. For example, a series of 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles were found to be effective anti-inflammatory agents, with their activity rationalized through their ability to bind to the active site of the COX-2 enzyme. nih.gov Similarly, certain pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors. nih.govsemanticscholar.org

PARP:

Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Inhibiting PARP in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, can lead to synthetic lethality and cell death. While direct studies on this compound derivatives as PARP inhibitors are limited in the provided context, the broader class of indazole derivatives has seen the development of PARP inhibitors like niraparib. mdpi.com

HDAC:

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression by modifying histones. HDAC inhibitors have emerged as a promising class of anticancer agents. Research has explored the potential of isoxazole-related structures as HDAC inhibitors. nih.gov For instance, a series of 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) (TFMO)-based amides and alkoxyamides have been developed as highly selective class IIa HDAC inhibitors, demonstrating synergistic anticancer activity when combined with other agents like bortezomib. nih.gov

Anti-inflammatory Properties

Derivatives of this compound have demonstrated significant anti-inflammatory properties, making them promising candidates for the treatment of inflammatory conditions.

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory effects of these derivatives are often achieved by modulating the production and activity of various inflammatory mediators and signaling pathways. Research has shown that certain compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov For example, a new series of 3-(indol-5-yl)-indazoles was found to inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in macrophages. nih.gov Furthermore, some derivatives have been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammation. nih.gov A thioamide derivative, thiocyanoacetamide, has been shown to modulate inflammatory mediators by decreasing plasma levels of IL-1 Beta and TNF alpha. researchgate.net

Inhibition of Enzymes Involved in Inflammation (e.g., COX-2)

A primary mechanism underlying the anti-inflammatory activity of many this compound derivatives is the inhibition of enzymes involved in the inflammatory cascade, particularly COX-2. nih.gov By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Numerous studies have focused on designing and synthesizing isoxazole derivatives as selective COX-2 inhibitors, with some compounds showing potency comparable to or greater than established anti-inflammatory drugs like celecoxib (B62257) and diclofenac. nih.govsemanticscholar.org

Other Reported Biological Activities

Beyond their anticancer and anti-inflammatory properties, derivatives of this compound have been reported to exhibit a range of other valuable biological activities.

Activity against Parasitic Diseases (e.g., Leishmaniasis)

Several isoxazole derivatives have shown promising activity against various protozoan parasites, including those that cause leishmaniasis. nih.govnih.govnih.gov Leishmaniasis is a neglected tropical disease with limited treatment options. mdpi.com Studies have demonstrated that certain 3,5-diaryl-isoxazole analogues are effective against Leishmania amazonensis, with one analogue showing a remarkable 98.4% reduction in parasite load in a preclinical model. nih.gov The antileishmanial activity of some isoxazole derivatives is thought to be independent of a nitro group, which was previously considered important for bioactivity. nih.gov

Table 1: Antiprotozoal Activity of Isoxazole Derivatives

| Compound Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 3,5-Bisphenyl isoxazoles | Leishmania amazonensis | Moderate antileishmanial properties. | nih.gov |

| 3,5-Diaryl-isoxazole analogues | Leishmania amazonensis | One analogue reduced parasite load by 98.4% in vivo. | nih.gov |

| 3-Nitroisoxazoles | Leishmania donovani | Several compounds showed better inhibition of amastigotes than miltefosine. | nih.gov |

| 3-Aminoisoxazoles | Leishmania donovani | Bioactivity independent of the nitro group. | nih.gov |

Other Activities:

Neuroprotective: While direct evidence for this compound derivatives is not extensively detailed in the provided context, related heterocyclic compounds have shown neuroprotective effects. For instance, the antidepressant phenelzine, a monoamine oxidase inhibitor, has demonstrated neuroprotective properties in various models of neurological damage. d-nb.info

Analgesic: The anti-inflammatory properties of these compounds often correlate with analgesic effects. cardiosomatics.ru By inhibiting inflammatory mediators like prostaglandins, these derivatives can alleviate pain associated with inflammation.

Antidepressant and Anxiolytic: Some benzothiazole (B30560) derivatives, which share structural similarities with the isoxazole scaffold, have been reported to possess antidepressant-like activities in animal models. nih.gov Furthermore, a series of novel quinoxaline (B1680401) derivatives have shown promising anxiolytic potential in in vivo studies. mdpi.com

Effects on Central Nervous System (CNS) Pathways

Derivatives of isoxazole have demonstrated a range of effects on the central nervous system (CNS), indicating their potential as scaffolds for the development of novel therapeutics. researchgate.net Research has shown that certain isoxazole derivatives can act as centrally acting muscle relaxants. nih.gov The isoxazole core is present in various clinically used drugs that act on the CNS, such as the anticonvulsant zonisamide (B549257) and the antidepressant isocarboxazid, which functions as a monoamine oxidase inhibitor. researchgate.net This highlights the versatility of the isoxazole ring in interacting with CNS targets.

Some synthetic isoxazole derivatives have been evaluated for their anticonvulsant and CNS depressant activities. nih.govnih.gov For instance, a series of 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, which incorporate an isoxazole-like substructure, were tested for their effects on the CNS. nih.govnih.gov These studies, employing methods like the maximal electroshock (MES) induced seizure model and the subcutaneous pentylenetetrazole (scPTZ) induced seizure model, have identified compounds with significant sedative-hypnotic and CNS depressant properties. nih.govnih.gov

Furthermore, the investigation of isoxazolo[4,5-e] researchgate.netnih.goveuropeanreview.orgtriazepine derivatives, which are structurally related to this compound, has revealed potential interactions with CNS cancer cell lines. nih.gov Specifically, certain compounds in this class have shown inhibitory activity against neoplastic cells of the CNS. nih.gov The mechanism of action for some isoxazole derivatives may involve the modulation of protein kinase C (PKC), a family of enzymes with a significant role in neuronal signaling. nih.gov

Analgesic Mechanisms

The analgesic properties of isoxazole derivatives have been a subject of investigation, with studies pointing towards multiple mechanisms of action. Benzoxazole (B165842) derivatives, which share a similar heterocyclic core, have been noted for their potential to alleviate pain by inhibiting the synthesis of inflammatory mediators through the dual inhibition of cyclooxygenase and lipoxygenase pathways. europeanreview.org

More specifically, research into the antinociceptive mechanisms of methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) has revealed a complex interplay with various pain-related receptors and channels. europeanreview.org The antinociceptive effects of MCBA appear to involve the modulation of glutamatergic and TRPV1 receptor signaling pathways, as well as protein kinase C (PKC) signaling. europeanreview.org The transient receptor potential vanilloid 1 (TRPV1) receptor is a key player in nociceptive signaling, and its modulation by these compounds is a significant finding. europeanreview.org

Further studies on other heterocyclic compounds with analgesic properties, such as certain 5-chloro-2(3H)-benzoxazolone derivatives, have demonstrated their effectiveness in animal models of pain like the hot-plate and tail-flick tests. researchgate.net Additionally, the antinociceptive effect of a triazole derivative was found to be attenuated by naloxone, an opioid receptor antagonist, and glibenclamide, an ATP-sensitive potassium channel blocker, suggesting the involvement of the opioid system and KATP channels in its analgesic action. nih.gov This compound also inhibited hyperalgesia induced by prostaglandin (B15479496) E2 (PGE2), indicating an anti-inflammatory component to its analgesic effect. nih.gov The modulation of acid-sensing ion channels (ASICs) and TRPV1 channels, potentially through the opioid/KATP pathway, has been implicated in the analgesic effects of these derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of isoxazole derivatives is significantly influenced by the nature and position of substituents on the isoxazole ring and any attached phenyl rings. beilstein-journals.org

For instance, in the development of 3,5-diaryl isoxazole derivatives as potential anticancer agents, the substitution pattern on the aryl rings was found to be critical for their cytotoxic effects. mersin.edu.tr Similarly, for trisubstituted isoxazoles designed as allosteric ligands for the RORγt nuclear receptor, modifications at the C-4 and C-5 positions of the isoxazole ring were key to improving potency and selectivity. dundee.ac.uk The introduction of a hydrogen bond-donating N-heterocycle at the C-5 position, for example, significantly increased potency. dundee.ac.uk

In the context of antifungal activity, the nitrogen substitution in cis-3,5-substituted isoxazolidines was shown to have a pronounced effect, with 2-(N-methyl) analogues exhibiting the highest in vitro activity. nih.gov For anticonvulsant activity, SAR studies of 5-membered heterocyclic derivatives have highlighted the importance of specific substitutions on the phenyl ring. researchgate.net

The electronic nature of the substituents also plays a significant role. Studies on the synthesis of 3,4,5-trisubstituted isoxazoles have shown that electron-withdrawing substituents on the phenyl rings generally lead to higher yields compared to electron-donating groups, which can indirectly influence the availability of compounds for biological testing. beilstein-journals.org

The following table summarizes the impact of various substituents on the biological activity of isoxazole derivatives based on available research.

| Compound Series | Substituent Modification | Impact on Biological Activity | Reference(s) |

| 3,5-Diaryl Isoxazoles | Varied substituents on the aryl rings | Critical for anticancer cytotoxicity | mersin.edu.tr |

| Trisubstituted Isoxazoles | N-heterocycle at C-5 position | Increased potency as RORγt ligands | dundee.ac.uk |

| cis-3,5-substituted Isoxazolidines | 2-(N-methyl) group | Enhanced antifungal activity | nih.gov |

| 5-Membered Heterocyclic Derivatives | Specific substitutions on the phenyl ring | Important for anticonvulsant activity | researchgate.net |

| 3,4,5-Trisubstituted Isoxazoles | Electron-withdrawing groups on phenyl rings | Higher synthetic yields | beilstein-journals.org |

| Phenylpyrazole Derivatives | Diazenyl group replaced by aminomethylene | Maintained anti-HIV activity | nih.gov |

| Phenylpyrazole Derivatives | 3',4'-dichloro-(1,1'-biphenyl)-3-yl group | Increased anti-HIV potency | nih.gov |

Identification of Pharmacophores and Key Structural Features for Desired Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For isoxazole derivatives, the isoxazole ring itself often serves as a central scaffold or pharmacophore. researchgate.net

In the design of RORγt allosteric modulators, the isoxazole core was a key element. dundee.ac.uk The co-crystal structure revealed that a hydrogen bond-donating N-heterocycle at the C-5 position of the isoxazole formed a crucial polar interaction with the protein backbone, significantly enhancing potency. dundee.ac.uk This identified the combination of the isoxazole ring and a C-5 N-heterocycle as a key pharmacophoric feature for this target.

For benzoxazole derivatives with antinociceptive properties, the common structural motif is a benzene (B151609) ring fused to an oxazole (B20620) ring. europeanreview.org However, the specific chemical structure, substitution patterns, and functional groups attached to this core are what ultimately determine the therapeutic activity. europeanreview.org For example, in the case of methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), the entire molecule, including the chlorophenyl and the methyl acetate (B1210297) groups, contributes to its specific interactions with targets like glutamatergic and TRPV1 receptors. europeanreview.org

In essence, while the isoxazole ring is a common starting point, the specific biological activity is fine-tuned by the nature and arrangement of the substituents attached to it, which collectively define the pharmacophore for a particular target.

Computational Chemistry and in Silico Studies of 5 Chloromethyl 3 Phenylisoxazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for predicting the properties of isoxazole (B147169) systems. These methods allow for the detailed analysis of electronic structure and its implications for molecular reactivity and interactions.

Density Functional Theory (DFT) Studies

DFT methods are widely employed to investigate the molecular structure, vibrational frequencies, and electronic properties of organic compounds. nih.govnih.gov By providing a balance between accuracy and computational cost, DFT calculations enable the exploration of various chemical and physical facets of molecules like 5-(Chloromethyl)-3-phenylisoxazole. These studies often involve geometry optimization to find the most stable conformation of the molecule, which serves as the basis for subsequent property calculations.

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in understanding the electronic and optical properties of a molecule. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity, with a smaller gap suggesting higher reactivity and the potential for charge transfer within the molecule. researchgate.netnih.gov

For isoxazole derivatives, the HOMO-LUMO gap has been calculated to understand their charge transfer characteristics. For instance, a study on a related isoxazole derivative determined the HOMO-LUMO energy gap to be 3.937 eV, indicating significant charge transfer has occurred within the molecule. researchgate.net Analysis of the HOMO and LUMO energy levels helps in predicting the electron-donating and electron-accepting capabilities of the molecule, which are fundamental to its chemical behavior.

Table 1: Frontier Molecular Orbital Energies

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Isoxazole Derivative researchgate.net | Value not specified | Value not specified | 3.937 |

Note: Specific HOMO and LUMO energy values for this compound were not available in the searched literature. The table reflects data for a related derivative.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intra- and intermolecular bonding, interactions between bonds, and charge transfer or conjugative effects within a molecule. researchgate.netresearchgate.net It provides a localized picture of the electronic structure, which is often more intuitive and aligns better with classical chemical concepts of bonds and lone pairs than the delocalized canonical molecular orbitals. wisc.eduq-chem.com

NBO analysis involves the study of filled and empty orbitals and their interaction energies, which are estimated using second-order perturbation theory. researchgate.net A higher stabilization energy (E(2)) indicates a more intense interaction between electron donors and acceptors, signifying greater electron delocalization. In the context of isoxazole derivatives, NBO analysis has been used to detail the hybridization of atoms and the composition of bonding orbitals. For example, in one study, the bonding orbital between C3 and N15 was found to be composed of specific hybrid orbitals with defined polarization coefficients. researchgate.net This level of detail is crucial for understanding the nature of chemical bonds and the distribution of electron density within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netscispace.comchemrxiv.org The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For flavone (B191248) derivatives, which share structural similarities with phenyl-containing heterocycles, MEP studies have successfully related the electrostatic potential distribution to their biological activity. nih.gov The negative potential regions, often associated with electronegative atoms like oxygen and nitrogen, are critical for interactions with biological targets. nih.gov In the case of isoxazole derivatives, MEP maps can highlight the electrophilic and nucleophilic sites, providing insights into their interaction mechanisms. researchgate.net For instance, the isoxazole ring itself can introduce a significant negative partial charge, influencing its interaction with other molecules. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, and to study the stability and dynamics of the resulting complex. rjptonline.orgnih.gov These methods are instrumental in drug discovery and in understanding the molecular basis of biological processes. semanticscholar.org

Ligand-Protein Interactions and Binding Affinity

Molecular docking simulations predict the preferred orientation and conformation of a ligand when it binds to a receptor, as well as the binding affinity of the complex. rjptonline.org This information is crucial for understanding the mechanism of action of a compound and for designing more potent inhibitors. mdpi.comnih.gov The interactions between the ligand and the protein can be of various types, including hydrogen bonds, halogen bonds, and hydrophobic interactions. rjptonline.org

For isoxazole-containing compounds, docking studies have been employed to investigate their binding modes with various protein targets. These studies help in identifying key amino acid residues involved in the interaction and in quantifying the binding affinity. The results of docking simulations are often visualized in 2D and 3D to provide a clear picture of the ligand-protein interactions. rjptonline.org The binding affinity is a critical parameter that indicates the strength of the interaction, with lower values suggesting a more stable complex. rjptonline.org

Prediction of Binding Modes and Conformational Changes

Understanding how a molecule like this compound interacts with a biological target, such as a protein or enzyme, is fundamental to drug design. Computational techniques like molecular docking and molecular dynamics (MD) simulations are employed to predict these interactions at an atomic level.

Molecular docking is a method used to predict the preferred orientation, or "binding mode," of one molecule to a second when they are bound to each other to form a stable complex. bldpharm.com For this compound, docking simulations would place the molecule into the active site of a target protein to determine the most stable binding pose. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the phenyl ring and aromatic residues in the protein. For instance, studies on other isoxazole derivatives have shown that the isoxazole oxygen can act as a hydrogen bond acceptor, while the phenyl group engages in crucial hydrophobic and stacking interactions.

Once a binding mode is predicted, Molecular Dynamics (MD) simulations can provide deeper insights into the conformational changes of both the ligand and the protein upon binding. MD simulations model the movement of atoms and molecules over time, offering a dynamic view of the complex. This can help to assess the stability of the predicted binding pose and observe how the protein structure might adapt to accommodate the ligand. Such simulations are critical for understanding the allosteric effects and the dynamic nature of the protein-ligand recognition process.

| Molecular Moiety | Potential Interaction Type | Potential Interacting Protein Residues |

|---|---|---|

| Phenyl Group | π-π Stacking, Hydrophobic | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) |

| Isoxazole Ring (Oxygen) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Isoxazole Ring (Nitrogen) | Hydrogen Bond Acceptor | Backbone N-H groups |

| Chloromethyl Group | Hydrophobic, Halogen Bonding | Leucine (Leu), Valine (Val), Isoleucine (Ile) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) are two pillars of computational drug discovery that guide the optimization of lead compounds.

Development of Predictive Models for Biological Activity

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict their efficacy based on various molecular descriptors. These descriptors quantify physicochemical properties such as lipophilicity (logP), electronic properties (dipole moment), and steric parameters (molecular volume).

The process involves synthesizing and testing a "training set" of related molecules to generate biological data. A statistical model is then built to correlate the descriptors with this activity. For isoxazole derivatives, QSAR studies have successfully created models that predict anti-inflammatory and anticancer activities, helping to prioritize which new analogs to synthesize. The predictive power of these models allows for the virtual screening of large libraries of compounds, saving significant time and resources.

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energy | Electron-donating/accepting ability |

| Topological | Molecular Connectivity Index (χ) | Molecular size and branching |

| Thermodynamic | LogP (Octanol-water partition coefficient) | Lipophilicity and membrane permeability |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

Identification of Novel Structural Features for Enhanced Efficacy

The insights gained from QSAR and SBDD are instrumental in identifying which structural modifications to a molecule like this compound could enhance its biological activity. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate contour maps that visualize regions where steric bulk, positive, or negative charges are favorable or unfavorable for activity.

Docking studies within a protein's active site can similarly pinpoint opportunities for improvement. If a simulation reveals an empty hydrophobic pocket near the phenyl ring of this compound, it would suggest that adding a substituent at that position could form new, favorable interactions and increase binding affinity. Similarly, replacing the chlorine atom with other groups could modulate the compound's reactivity and interaction profile. Such computational insights guide medicinal chemists in making rational, targeted modifications to improve efficacy.

Computational Approaches in Lead Optimization

Lead optimization is the process of refining a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. Computational tools are essential in this phase for exploring chemical space efficiently.

Generative Models and Flow Networks for Molecular Design

In recent years, artificial intelligence, particularly generative models, has emerged as a revolutionary tool in drug design. These models, including Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can learn the underlying patterns of chemical structures from large datasets. They can then generate novel molecules that are predicted to have desired properties, such as high binding affinity for a specific target.

Generative Flow Networks (GFlowNets) are a newer class of models that can generate a diverse set of high-quality candidate molecules, which is crucial for avoiding convergence on a single, potentially flawed solution. For the isoxazole scaffold, a generative model could be trained to design new derivatives of this compound that maintain the core structure but possess optimized properties, such as improved solubility or reduced off-target effects. This approach allows for the exploration of a vast and novel chemical space beyond simple intuition-based modifications.

Scaffold Replacements and Diversity Generation

While the isoxazole ring is a valuable scaffold, sometimes achieving desired properties requires more drastic changes to the core structure, a process known as scaffold hopping or replacement. Computational methods can identify alternative scaffolds that maintain the crucial three-dimensional arrangement of key interacting groups while offering a completely different chemical backbone. This is a powerful strategy for escaping patent-protected chemical space or overcoming issues with metabolism or toxicity associated with the original scaffold.

Applications in Drug Discovery and Development

Lead Identification and Optimization

The journey from an initial "hit"—a compound showing desired biological activity in a high-throughput screen—to a viable drug candidate involves rigorous processes of lead identification and optimization. uniroma1.itaxxam.com The 5-(Chloromethyl)-3-phenylisoxazole scaffold is instrumental in this phase, providing a foundation for creating libraries of analogues to explore structure-activity relationships (SAR) and refine pharmacological profiles. eurekaselect.com

Hit-to-Lead and Lead Optimization Strategies

The hit-to-lead (H2L) process aims to transform a promising hit into a more potent and drug-like lead compound. axxam.com This involves synthesizing and testing a series of structurally related analogues to establish a structure-activity relationship (SAR), which correlates changes in a molecule's structure with its biological activity. ddcpharmaceutical.com The this compound molecule is an ideal starting point for this "hit expansion" phase. By reacting the chloromethyl group with various nucleophiles, chemists can introduce a wide range of functional groups, systematically exploring the chemical space around the core isoxazole (B147169) scaffold.

This iterative cycle of design, synthesis, and testing allows for the optimization of multiple parameters, including:

Potency: Increasing the compound's affinity for its biological target. uniroma1.it

Selectivity: Minimizing activity against off-targets to reduce potential side effects. uniroma1.itddcpharmaceutical.com

Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles to ensure the compound can reach its target in the body and remain stable for a sufficient duration.

For example, a study focused on developing human acrosin inhibitors for male contraception began with a weakly active isoxazole derivative. nih.gov Through structure-based design and optimization, a highly potent inhibitor was identified, demonstrating a successful lead optimization campaign based on this scaffold. nih.gov The systematic modification of the isoxazole ring and its substituents is a key strategy for enhancing therapeutic efficacy.

Table 1: Key Steps in Hit-to-Lead and Lead Optimization

| Stage | Objective | Key Activities | Role of this compound |

| Hit Confirmation | Verify the activity of initial screening hits. | Re-testing in primary and secondary assays. uniroma1.it | Provides the core structure for initial hits. |

| Hit Expansion | Establish Structure-Activity Relationships (SAR). | Synthesis of analogues by modifying the hit structure. uniroma1.itddcpharmaceutical.com | The chloromethyl group allows for rapid and diverse analogue synthesis. |

| Lead Generation | Improve potency, selectivity, and ADME properties. | Iterative cycles of chemical modification and biological testing. uniroma1.it | Serves as a versatile template for multi-parameter optimization. |

| Lead Optimization | Identify a preclinical drug candidate. | In-depth profiling, including in vivo efficacy and safety studies. uniroma1.itaxxam.com | The optimized derivative of the original scaffold is selected for further development. |

Development of Multi-targeted Therapies

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.govnih.gov This has led to a growing interest in multi-target drugs, which are single molecules designed to interact with several targets simultaneously. nih.govnih.gov This approach can offer improved efficacy and a lower likelihood of developing drug resistance compared to monotherapy. nih.gov

The isoxazole scaffold is well-suited for the development of such multi-targeted agents. nih.gov Its versatile structure allows for the incorporation of different pharmacophores—the specific features of a molecule responsible for its biological activity—into a single chemical entity. By strategically modifying the this compound core, researchers can design compounds that modulate the activity of multiple proteins involved in a disease process, offering a more holistic therapeutic strategy. nih.gov

Role in Rational Drug Design

Rational drug design utilizes knowledge of a biological target's three-dimensional structure to design and synthesize new inhibitors. dntb.gov.uarjpbr.com Computer-aided drug design (CADD) techniques, such as molecular docking and molecular dynamics simulations, are central to this process. nih.govnih.gov These computational tools allow scientists to predict how a molecule will bind to a protein's active site, guiding the synthesis of compounds with improved affinity and selectivity. rjpbr.comnih.gov

Derivatives of this compound are frequently subjected to these in silico studies. nih.govresearchgate.netresearchgate.net Molecular docking simulations, for instance, can predict the binding energy and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between an isoxazole derivative and its target protein. journalijbcrr.comnih.gov This information is invaluable for understanding the SAR at a molecular level and for designing next-generation compounds with enhanced potency. nih.govdntb.gov.ua In one study, novel isoxazole compounds were designed as potential Hsp90 inhibitors, and molecular docking was used to predict their binding capabilities within the Hsp90 protein pocket, successfully guiding the synthesis of cytotoxic agents against cancer cells. nih.govresearchgate.net

Table 2: Example of Molecular Docking Data for Isoxazole Derivatives as Hsp90 Inhibitors

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Predicted Activity |

| Derivative A | -8.5 | Thr184, Asn51, Asp93 | High |

| Derivative B | -7.2 | Asn51, Met98, Val150 | Moderate |

| Derivative C | -6.1 | Asp58, Val150 | Low |

| Derivative D | -8.9 | Thr184, Asn51, Asp93, Met98 | High |

This table is illustrative, based on findings that specific amino acid residues like Thr184, Asn51, and Asp93 are key interaction points for isoxazole-based Hsp90 inhibitors. nih.gov

Potential for Addressing Unmet Medical Needs

An unmet medical need refers to a condition for which no satisfactory method of diagnosis, prevention, or treatment exists. nih.govnih.gov The development of novel therapeutics for such conditions is a priority in pharmaceutical research. Isoxazole derivatives, synthesized from precursors like this compound, show significant promise in several areas with high unmet needs, including oncology and neurology. nih.gov

Cancer: The isoxazole ring is a core component of compounds that have demonstrated significant cytotoxicity against various cancer cell lines, including colon and cervical cancer. wisdomlib.org Research into isoxazole derivatives as inhibitors of targets like Heat shock protein 90 (Hsp90) has yielded compounds with potent anticancer activity. nih.govresearchgate.net

Neurodegenerative Diseases: The diverse biological activities of isoxazoles make them attractive candidates for developing therapies for complex conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov For example, curcumin pyrazole derivatives, which are structurally related to isoxazoles, have been shown to inhibit the aggregation of α-synuclein, a key pathological process in Parkinson's disease. nih.gov

Infectious Diseases: With the rise of multidrug-resistant infections, there is an urgent need for new antimicrobial agents. nih.govwisdomlib.org Isoxazole derivatives have been explored for their antibacterial and antifungal properties, representing a valuable scaffold for the development of new anti-infective drugs. nih.govresearchgate.net

Clinical Relevance and Future Prospects of Isoxazole-Based Therapeutics

The isoxazole moiety is not merely a subject of academic research; it is a component of several FDA-approved drugs used to treat a variety of conditions. researchgate.net This demonstrates the clinical viability and therapeutic relevance of this heterocyclic scaffold. The continued exploration of isoxazole derivatives, many of which can be synthesized from this compound, points to a promising future.

The future prospects for isoxazole-based therapeutics are bright, with ongoing research focusing on:

Developing more selective and potent inhibitors for established and novel drug targets.

Expanding their application in multi-targeted therapies for complex diseases. nih.gov

Utilizing advanced computational methods to accelerate the design and discovery of new drug candidates. rjpbr.com

The adaptability of the isoxazole ring, combined with the synthetic accessibility provided by intermediates like this compound, ensures that these compounds will remain a strategic focus in medicinal chemistry for developing safer and more effective treatments for a wide range of diseases. nih.govwisdomlib.org

Q & A

Q. What are the standard synthetic protocols for preparing 5-(chloromethyl)-3-phenylisoxazole?

The synthesis typically involves chlorination of pre-synthesized isoxazole derivatives. A common method uses N-chlorosuccinimide (NCS) in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) . The reaction proceeds under magnetic stirring at room temperature for 4–5 hours. Post-reaction, the product is extracted with ethyl acetate, dried with anhydrous MgSO₄, and purified via ethanol recrystallization, achieving yields of ~65% . For optimized yields (up to 80%), pre-functionalized intermediates like 3-phenylisoxazole-5-carboxylic acid can be derivatized with thionyl chloride before introducing the chloromethyl group .

Q. How is structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : ¹H NMR signals for the chloromethyl group appear at δ ~4.75 (s, 2H) .

- X-ray crystallography : Structural studies reveal bond lengths (e.g., C–Cl: ~1.75 Å) and angles (e.g., C3–C9–C10: ~113.4°) consistent with isoxazole derivatives. Non-bonded interactions (e.g., Cl⋯H distances of ~3.12 Å) influence molecular geometry .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 195 .

Q. What are the primary applications of this compound in medicinal chemistry?

this compound serves as a precursor for bioactive molecules, including antimicrobial agents and anticancer compounds . For example, it is used to synthesize oxadiazole hybrids targeting MAP kinase in triple-negative breast cancer cells and pyrazole derivatives with antifungal activity .

Advanced Research Questions

Q. How do reaction conditions affect chloromethylation efficiency?

Yield variations (65% vs. 80%) depend on:

- Catalyst choice : DMF enhances electrophilic substitution by stabilizing reactive intermediates .

- Temperature control : Prolonged room-temperature stirring minimizes side reactions (e.g., hydrolysis).

- Purification methods : Ethanol recrystallization reduces impurities compared to column chromatography .

Q. How can structural modifications influence bioactivity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances antimicrobial potency by altering electron density .

- Hybridization strategies : Coupling with 1,2,4-oxadiazole or pyridine moieties improves binding to biological targets (e.g., kinase enzymes) .

- Crystallographic insights : Planarity of the isoxazole ring and dihedral angles (e.g., ~70° between benzoxazole and phenyl planes) affect intermolecular interactions in drug-receptor binding .

Q. How can spectral data contradictions between studies be resolved?

Discrepancies in NMR or IR data often arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., chloromethyl group δ values vary by ~0.2 ppm).

- Crystallographic vs. solution states : X-ray structures (rigid) may differ from solution-phase conformers.

- Substituent interference : Electron-donating groups (e.g., -OCH₃) alter IR ʋC=N stretches by ~15 cm⁻¹ .

Q. What computational tools are used to predict reactivity and bioactivity?

- Molecular docking : Studies on MAP kinase inhibitors use AutoDock Vina to assess binding affinities of oxadiazole hybrids .

- DFT calculations : Analyze charge distribution (e.g., Mulliken charges on Cl atoms) to predict nucleophilic attack sites .

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with antifungal IC₅₀ values .

Methodological Notes

- Synthesis troubleshooting : Low yields may indicate incomplete NCS activation; monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .

- Spectral validation : Cross-reference NMR data with crystallographic results to confirm structural assignments .

- Biological assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols for antimicrobial evaluation, with ciprofloxacin as a positive control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.